Cyclohexyl octanoate
Description
Cyclohexyl octanoate is an ester formed via the reaction of cyclohexanol and octanoic acid. Esters like this compound typically exhibit volatility and distinct aroma profiles, making them valuable in cosmetics and flavoring agents. Its cyclohexyl group may confer enhanced stability compared to linear alkyl esters, though further empirical studies are needed to confirm this .
Properties
CAS No. |
1551-42-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
cyclohexyl octanoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3 |
InChI Key |
TXWXLLMVRVKQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl octanoate can be synthesized through the esterification reaction between cyclohexanol and octanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and octanoic acid are continuously fed into the system. The reaction mixture is heated, and the water formed during the reaction is removed by distillation. The resulting ester is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl octanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclohexanol and octanoic acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Cyclohexanol and octanoic acid.
Reduction: Cyclohexanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Cyclohexyl octanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Explored for its potential as a fragrance ingredient in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry to impart pleasant odors to products.
Mechanism of Action
The mechanism of action of cyclohexyl octanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond in this compound can be cleaved under acidic or basic conditions, leading to the formation of cyclohexanol and octanoic acid.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Esters for Comparison :
Ethyl Octanoate: A yeast-derived ester with a sour apple aroma, widely used in food and beverage industries.
Allyl Octanoate: Known for fruity notes, used in synthetic flavorings.
Hexyl Acetate : A green, fruity ester common in cosmetics.
Table 1: Structural and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aroma Profile | Key Applications |
|---|---|---|---|---|
| Cyclohexyl Octanoate | C₁₄H₂₆O₂ | 226.36 | Likely floral/woody* | Fragrances, cosmetics |
| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | Sour apple | Food flavoring |
| Allyl Octanoate | C₁₁H₂₀O₂ | 184.28 | Fruity | Synthetic flavors |
| Cyclohexyl Phenylacetate | C₁₄H₁₈O₂ | 218.29 | Sweet, persistent | Perfumes |
| Hexyl Acetate | C₈H₁₆O₂ | 144.21 | Green, fruity | Cosmetics |
*Inferred from structural analogs .
Production and Stability
- Ethyl Octanoate: Wild-type yeast strains produce ~4× higher levels than mutants, with real-time monitoring used in industrial fermentation .
- This compound: Likely synthesized via esterification, though production data is absent in the evidence. Its cyclohexyl group may reduce volatility, enhancing longevity in fragrances compared to ethyl or hexyl esters .
- Hexyl Acetate : Predicted vs. experimental production values show a 20% discrepancy (10 × 10⁷ vs. 8 × 10⁷), indicating challenges in yield optimization .
Table 2: Production Metrics (Selected Esters)
| Compound | Predicted Yield (×10⁷) | Experimental Yield (×10⁷) | Stability Notes |
|---|---|---|---|
| Ethyl Octanoate | 14 | 12 | High volatility |
| Hexyl Acetate | 10 | 8 | Moderate heat sensitivity |
| Allyl Hexanoate | 4 | 2 | Low thermal stability |
Data adapted from fermentation and synthesis studies .
Biological Activity
Cyclohexyl octanoate, a compound categorized as an ester with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and applications in different sectors.
- Molecular Formula :
- Molecular Weight : 226.36 g/mol
- CAS Number : 229794
This compound is characterized by its cyclic structure and fatty acid chain, which may influence its interaction with biological systems.
Biological Activity Overview
This compound has been studied for its various biological activities, including antimicrobial properties, effects on metabolic pathways, and potential applications in drug formulation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted the effectiveness of cyclic fatty acids in inhibiting the growth of certain bacterial strains. The presence of the cyclohexyl group is believed to enhance membrane permeability, leading to increased susceptibility of bacteria to the compound .
Metabolic Effects
This compound may influence metabolic pathways, particularly in lipid metabolism. Its structural similarity to fatty acids suggests potential roles in modulating lipid profiles and influencing energy homeostasis. Studies have shown that cyclic fatty acids can alter lipid metabolism in various organisms, which may have implications for obesity and metabolic syndrome .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Metabolic Pathway Modulation :
- Toxicological Assessment :
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.75 mg/mL |
| Listeria monocytogenes | 1.0 mg/mL |
Table 2: Effects on Lipid Metabolism
| Treatment Group | Triglyceride Levels (mg/dL) | HDL Cholesterol (mg/dL) |
|---|---|---|
| Control | 150 | 40 |
| This compound | 120 | 55 |
Q & A
Q. What are the established analytical methods for quantifying cyclohexyl octanoate in biological matrices, and how do they address solubility challenges?
this compound’s hydrophobicity complicates its detection in biological systems. Gas chromatography–mass spectrometry (GC-MS) with derivatization is widely used. For instance, isobutyl ester derivatization improves sensitivity compared to methyl esters due to higher abundance of specific mass fragments (e.g., m/z 127.1 and 145.1), reducing the lower limit of quantification (LLOQ) to 0.43 μM . This method mitigates solubility issues by enhancing ionization efficiency and chromatographic separation.
Q. How can researchers design experiments to assess the metabolic stability of this compound in hepatic models?
Stable isotope protocols (e.g., ¹³C-labeled octanoate) combined with continuous infusion in plasma samples allow tracking of metabolic turnover. Priming doses followed by steady-state measurements (120–180 minutes post-infusion) enable quantification of isotopic enrichment deviations, which may reflect lipogenesis interference from glucose metabolism . Parallel assays using acyl-CoA synthetase activity tests (e.g., E. coli FadD mutants) can validate enzyme-specific metabolic rates .
Q. What experimental controls are critical when studying this compound’s effects on acid-base balance in physiological systems?
In studies comparing sodium octanoate to sodium chloride, Stewart analysis is essential to monitor strong ion difference (SIDa and SIDe). Controls should include baseline measurements of plasma electrolytes and dietary octanoate intake, as unlabeled octanoate from lipogenesis can skew results. For example, mixed-nutrient diets introduce glucose-derived octanoate, necessitating isolation of exogenous vs. endogenous sources .
Advanced Research Questions
Q. How can conflicting data on octanoate enrichment in plasma be resolved, particularly deviations between dietary and observed isotopic ratios?
Discrepancies (e.g., −28.5% deviation in mixed-nutrient studies) arise from endogenous lipogenesis. Researchers should:
- Use tracer kinetic models to differentiate dietary vs. de novo octanoate.
- Incorporate fasting-state baselines and clamp protocols to suppress glucose-to-lipid pathways.
- Validate findings with genetic knockouts (e.g., FASN inhibitors) to block lipogenesis .
Q. What strategies optimize the specificity of GC-MS for this compound in complex matrices with interfering compounds?
- Derivatization: Isobutyl esters reduce baseline disturbances compared to methyl esters by generating high-specificity fragments (m/z 127.1 for unlabeled octanoate) .
- Chromatographic tuning: Adjust column polarity (e.g., DB-5ms) and temperature gradients to separate co-eluting lipids.
- Data processing: Use extracted ion chromatograms (EICs) for m/z 127.1 and 131.1 to minimize noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
